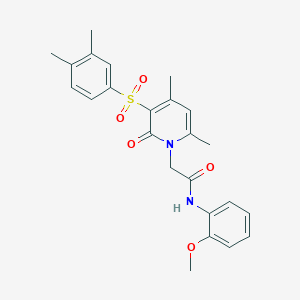

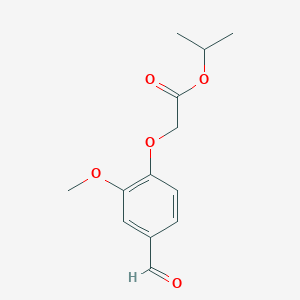

Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves regiospecific reactions, which are crucial for obtaining the desired product with the correct structural orientation. For instance, the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its corresponding methyl ester is regiospecific, and the structure was confirmed by single-crystal X-ray analysis . Similarly, the synthesis of enantiomers of 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol was described, indicating the importance of stereochemistry in the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of compounds similar to Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate is complex, with multiple functional groups contributing to their overall properties. For example, the crystal structure of the mentioned propionic acid derivative features hydrogen-bonded dimers typical of carboxylic acid groups and shows conformational differences between the methoxybenzene and pyrazole rings . These structural details are essential for understanding the compound's interactions and reactivity.

Chemical Reactions Analysis

The chemical reactions involving compounds with methoxyphenoxy and propan-2-yl groups are not detailed in the provided papers. However, the synthesis processes described suggest that these compounds can undergo various reactions, such as esterification and the formation of enantiomers, which are important for their biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to this compound, such as solubility, melting points, and specific rotations, are not explicitly discussed in the provided papers. However, the biological activities of these compounds, including their adrenolytic, antiarrhythmic, and hypotensive effects, are highlighted, suggesting that their physical and chemical properties are conducive to interaction with biological receptors .

科学的研究の応用

Chemical Reactions and Synthesis

- Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate is involved in various chemical reactions and syntheses. For instance, a reaction with adamantan-2-amine and (adamantan-1-yl)methylamine in butanol leads to the formation of butyl ester of the corresponding acid, resistant to aminolysis (Novakov et al., 2017). Another study discusses the synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, demonstrating significant antimicrobial activities against various microbial strains (Noolvi et al., 2016).

Antimicrobial Properties

- The compound has shown potential in antimicrobial applications. Research has been conducted on the synthesis of phenoxy acetic acid derivatives from 2-(4-formyl-2-methoxyphenoxy) acetic acid and their evaluation as anti-mycobacterial agents against Mycobacterium tuberculosis H 37 Rv (Yar et al., 2006).

Pharmacokinetics and Bioavailability

- A study developed a sensitive liquid chromatography-tandem mass spectrometry method for the simultaneous determination of new aminopropan-2-ol derivatives with β-adrenolytic activity, including derivatives of this compound, in rat serum. This study also provided insights into the pharmacokinetics and bioavailability of these substances (Walczak, 2014).

Lignin Degradation and Environmental Application

- The compound has been studied in the context of lignin degradation. Pseudomonas acidovorans was found to grow on lignin model compounds including derivatives of this compound, providing valuable insights into the microbial degradation of lignin and its environmental implications (Vicuña et al., 1987, 1988).

Role in Organic and Medicinal Chemistry

- The compound plays a role in various organic and medicinal chemistry applications, such as the synthesis of adrenolytic activity compounds and studies on the structure-activity relationships of different chemical derivatives (Groszek et al., 2010).

特性

IUPAC Name |

propan-2-yl 2-(4-formyl-2-methoxyphenoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-9(2)18-13(15)8-17-11-5-4-10(7-14)6-12(11)16-3/h4-7,9H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RATSQICEXWWYHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)COC1=C(C=C(C=C1)C=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5E)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide](/img/structure/B2503222.png)

![2-[[4-[6-(2-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2503223.png)

![8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2503224.png)

![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2503227.png)

![(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-(3-phenyl-2,1-benzoxazol-5-yl)prop-2-en-1-one](/img/structure/B2503229.png)

![N-(4-chlorophenyl)-1-methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-indole-3-carboxamide](/img/structure/B2503230.png)

![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(2-hydroxybenzylidene)propanehydrazide](/img/structure/B2503231.png)